molecular formula C12H17N3S B11739710 1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11739710
M. Wt: 235.35 g/mol
InChI Key: LGWJIDMVCCBREQ-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is a compound that features a pyrazole ring substituted with a butan-2-yl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of a pyrazole derivative with a butan-2-yl halide and a thiophen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(thiophen-2-yl)butan-1-amine: A compound with a similar thiophene and butyl substitution pattern.

    2-methyl-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine: Another compound featuring a thiophene ring and a butyl group.

Uniqueness

1-(butan-2-yl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

1-butan-2-yl-N-(thiophen-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C12H17N3S/c1-3-10(2)15-7-6-12(14-15)13-9-11-5-4-8-16-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)

InChI Key

LGWJIDMVCCBREQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC2=CC=CS2

Origin of Product

United States

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